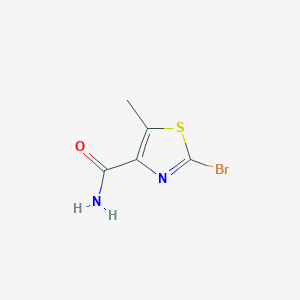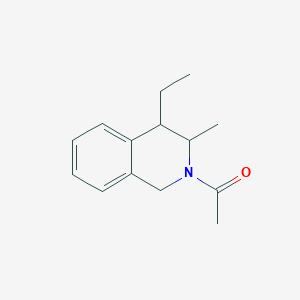
2-(1H-Indol-3-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-3-yl)cyclohexanol is a chemical compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)cyclohexanol typically involves the reaction of indole derivatives with cyclohexanone under specific conditions. One common method is the base-promoted fused β-carboline formation, where 2-(1H-indol-3-yl)cyclohexan-1-ones react with aldehydes and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control, efficiently yielding β-carbolines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Indol-3-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
2-(1H-Indol-3-yl)cyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Indol-3-yl)cyclohexanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the compound’s structure and the context of its application.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 2-(1H-Indol-3-yl)cyclohexanol is unique due to its combination of the indole moiety with a cyclohexanol ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities not seen in other indole derivatives .
Propriétés
Numéro CAS |
4765-28-0 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2 |
Clé InChI |
SKDNUUCJZZOOGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)






